Binding Affinity vs. Extended Linear Peptide GRGDSPK for αvβ3 Integrin
In a systematic evaluation using a homogeneous ELISA-like solid phase binding assay, the minimal linear RGD tripeptide (Arg-Gly-Asp) inhibited αvβ3 integrin binding with an IC₅₀ of 89 nM. In the same assay system, the extended linear heptapeptide GRGDSPK achieved an IC₅₀ of 12.2 nM, representing a 7.3-fold increase in binding potency [1]. This 7-fold affinity differential underscores that peptide length and flanking amino acids substantially modulate integrin recognition even within the linear RGD class.
| Evidence Dimension | Inhibition of αvβ3 integrin binding (IC₅₀) |
|---|---|
| Target Compound Data | 89 nM (linear RGD tripeptide Arg-Gly-Asp) |
| Comparator Or Baseline | 12.2 nM (linear heptapeptide GRGDSPK) |
| Quantified Difference | 7.3-fold higher potency for GRGDSPK; tripeptide requires 7.3× higher concentration for equivalent inhibition |
| Conditions | Homogeneous ELISA-like solid phase binding assay; αvβ3 integrin; ligand competition format |
Why This Matters
This quantifies the minimum baseline affinity of the RGD tripeptide scaffold, establishing it as a lower-affinity reference standard against which potency improvements from sequence extension or conformational constraint can be directly measured.
- [1] Kapp TG, Rechenmacher F, Neubauer S, et al. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins. Scientific Reports. 2017;7:39805. View Source
